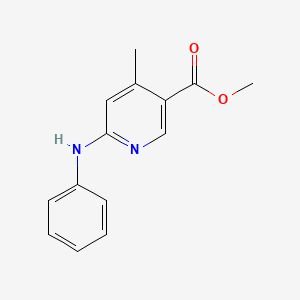

Methyl 4-methyl-6-(phenylamino)nicotinate

Description

Significance of Nicotinic Acid Derivatives in Chemical Sciences

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine (B92270) carboxylic acid. nih.govchemistryjournal.net Its derivatives are a cornerstone in various areas of chemical and biological research. researchgate.net The pyridine nucleus, with its specific electronic and structural properties, makes these derivatives valuable scaffolds in the design of new molecules. nih.gov Researchers have explored nicotinic acid derivatives for their potential in treating a range of conditions, demonstrating their broad significance. chemistryjournal.netresearchgate.net The modification of the core nicotinic acid structure allows for the fine-tuning of chemical and biological properties, leading to a wide array of compounds with tailored functions. nih.gov

Academic Context of Methyl Nicotinate (B505614) Analogues

Methyl nicotinate, the methyl ester of nicotinic acid, serves as a primary building block for more complex molecules. chemicalbook.comdrugbank.com Its synthesis is typically achieved through the esterification of nicotinic acid with methanol (B129727). chemicalbook.com Analogues of methyl nicotinate are widely studied to understand how structural changes to the pyridine ring or the ester group affect the compound's properties. The introduction of various substituents onto the pyridine ring can dramatically alter the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. This makes methyl nicotinate analogues a rich area for academic exploration, particularly in the fields of synthetic methodology and medicinal chemistry research. chemistryjournal.net

Research Trajectories for Methyl 4-methyl-6-(phenylamino)nicotinate

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research trajectories. The presence of a methyl group at the 4-position and a phenylamino (B1219803) group at the 6-position of the pyridine ring introduces interesting electronic and steric features.

Research into this compound could focus on:

Novel Synthesis Methods: Developing efficient and selective synthetic routes to this and related disubstituted nicotinates. The synthesis of structurally similar compounds, such as methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate, involves the reaction of a sodium salt with an alkylating agent, which could suggest a potential synthetic approach. prepchem.com

Physicochemical Characterization: Detailed investigation of its spectroscopic and crystallographic properties to understand its three-dimensional structure and electronic characteristics.

Exploration of Reactivity: Studying the reactivity of the substituted pyridine ring and the ester functionality to develop new chemical transformations.

Potential Applications: Based on the known activities of other nicotinic acid derivatives, research could explore its potential as an intermediate in the synthesis of novel materials or biologically active compounds. For instance, various substituted nicotinic acid derivatives have been investigated for their potential as enzyme inhibitors or for other therapeutic applications. nih.gov The study of 4,6-disubstituted pyrimidines has also revealed various biological activities, suggesting that the substitution pattern of this compound could be of interest. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of Methyl Nicotinate

The following table outlines the known physicochemical properties of the parent compound, Methyl Nicotinate, which serves as a reference for understanding the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | nih.gov |

| Molecular Weight | 137.14 g/mol | nih.gov |

| Melting Point | 38-43 °C | nih.gov |

| Boiling Point | 209 °C | nih.gov |

| LogP | 0.8 | nih.gov |

| Appearance | White to brownish crystals or crystalline powder | chemicalbook.com |

Table 2: Spectroscopic Data of Methyl Nicotinate

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The data for Methyl Nicotinate is well-established.

| Spectroscopy | Data | Source |

| ¹H NMR (CDCl₃) | δ 9.22 (s, 1H), 8.77 (d, 1H), 8.29 (dt, 1H), 7.39 (dd, 1H), 3.95 (s, 3H) | chemicalbook.com |

| Mass Spectrometry (EI) | m/z 137 (M+), 106, 78, 51 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

methyl 6-anilino-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C14H14N2O2/c1-10-8-13(15-9-12(10)14(17)18-2)16-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16) |

InChI Key |

FRMZDMOPEYBJIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Methyl 6 Phenylamino Nicotinate

Established Synthetic Pathways to Nicotinate (B505614) Esters

The formation of the methyl nicotinate moiety is a critical step in the synthesis of the target compound. This can be achieved either by creating the ester from a pre-existing nicotinic acid derivative or by constructing the entire pyridine (B92270) ring with the ester group already incorporated.

Esterification Reactions for Nicotinic Acid Derivatives

A primary and straightforward method for synthesizing nicotinate esters is the direct esterification of the corresponding nicotinic acid. This classic reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of methyl nicotinate, nicotinic acid is reacted with methanol (B129727). chemicalbook.comresearchgate.net

Commonly, a strong mineral acid such as sulfuric acid (H₂SO₄) is employed to catalyze the reaction, which is often performed under reflux conditions for several hours to achieve a satisfactory yield. chemicalbook.comresearchgate.net The reaction of nicotinic acid with methanol in the presence of concentrated sulfuric acid can take up to 13 hours of reflux to produce methyl nicotinate. researchgate.net An alternative to liquid acids is the use of solid acid catalysts, such as molybdenum trioxide on a silica (B1680970) support (MoO₃/SiO₂), which can also facilitate the esterification and offer benefits in terms of separation and workup. orientjchem.org

The synthesis of a key intermediate, methyl 6-chloronicotinate, has been achieved by refluxing 6-chloronicotinic acid with dimethyl carbonate and concentrated sulfuric acid. researchgate.net Transesterification is another viable method, where an existing ester, like methyl nicotinate, is reacted with a different alcohol in the presence of a base catalyst, such as sodium methoxide, to exchange the alkoxy group. google.com

Table 1: Comparison of Esterification Methods for Nicotinic Acid Derivatives

| Precursor | Reagents | Catalyst | Conditions | Product | Reference |

| Nicotinic Acid | Methanol | Conc. H₂SO₄ | Reflux (13 hours) | Methyl Nicotinate | researchgate.net |

| 6-Chloronicotinic Acid | Dimethyl Carbonate | Conc. H₂SO₄ | Reflux (17 hours) | Methyl 6-chloronicotinate | researchgate.net |

| Nicotinic Acid | Methanol | MoO₃/SiO₂ | Reflux | Methyl Nicotinate | orientjchem.org |

| Menthol | Methyl Nicotinate | Sodium Methoxide | 70-120°C, Vacuum | Menthyl Nicotinate | google.com |

Pyridine Ring Synthesis and Functionalization

The foundational pyridine ring of the target molecule can be constructed using several established synthetic strategies. These methods allow for the introduction of substituents during the ring formation process, which is an efficient way to install the C-4 methyl group.

The Hantzsch pyridine synthesis , first reported in 1881, is a prominent multi-component reaction for creating substituted dihydropyridines, which are then oxidized to pyridines. nih.govwikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia. wikipedia.orgchemtube3d.com The choice of aldehyde determines the substituent at the C-4 position of the resulting pyridine ring. To introduce the C-4 methyl group required for the target molecule, acetaldehyde (B116499) would be the appropriate aldehyde to use in a Hantzsch synthesis. sciencemadness.org The initial dihydropyridine (B1217469) product is subsequently aromatized, often using an oxidizing agent or under microwave irradiation, to yield the stable pyridine ring. nih.govwikipedia.org

While the Hantzsch synthesis is a powerful tool for building the core structure, the synthesis of a specifically functionalized molecule like Methyl 4-methyl-6-(phenylamino)nicotinate often relies on the modification of a pre-existing, functionalized pyridine ring.

Amination Reactions in Pyridine Chemistry for C-6 Phenylamino (B1219803) Substituents

A key transformation in the synthesis is the introduction of the phenylamino group at the C-6 position of the nicotinate ring. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction.

Strategies for Incorporating the Phenylamino Moiety at the C-6 Position

The most common strategy for this step involves the reaction of a pyridine ring bearing a good leaving group, such as a halogen, at the C-6 position with aniline (B41778). The pyridine ring is rendered susceptible to nucleophilic attack because the electronegative nitrogen atom and the electron-withdrawing ester group at C-3 help to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.orglibretexts.org

For the synthesis of the target molecule, a key intermediate such as Methyl 4-methyl-6-chloronicotinate would be reacted with aniline. The lone pair of electrons on the nitrogen atom of aniline acts as the nucleophile, attacking the C-6 carbon of the pyridine ring and displacing the chloride ion. libretexts.org Pyridines are particularly reactive towards nucleophilic substitution when substituted at the ortho or para positions relative to the ring nitrogen, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.org

Optimization of Reaction Conditions for Amination Reactions

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. The presence of strong electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction. wikipedia.orgmasterorganicchemistry.com In the case of a 6-halonicotinate, the ester group at the C-3 position provides electronic activation for the substitution at C-6.

Several factors can be optimized to improve the yield and rate of the amination:

Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents are often used. Studies on related systems have shown that solvents capable of hydrogen bonding can sometimes activate the substrate towards nucleophilic attack. nih.gov

Base: A base is often added to neutralize the hydrogen halide (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

Catalyst: While many SNAr reactions proceed without a catalyst, certain reactions can be facilitated by palladium catalysis, although this is more common for less reactive aryl halides. reddit.com

Temperature: The reaction may require heating to proceed at a practical rate, depending on the reactivity of the specific substrate.

Table 2: Key Factors in Nucleophilic Aromatic Substitution (SNAr)

| Factor | Description | Impact on Reaction | Reference |

| Substrate | Must have a good leaving group (e.g., F, Cl, Br). | Rate: F > Cl > Br > I. The rate-determining step is the initial attack, not the loss of the leaving group. | masterorganicchemistry.com |

| Activating Groups | Electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) at ortho/para positions. | Stabilize the negative charge in the Meisenheimer intermediate, increasing the reaction rate significantly. | wikipedia.orglibretexts.org |

| Nucleophile | The species that attacks the ring (e.g., aniline, alkoxides). | A more potent nucleophile generally leads to a faster reaction. | libretexts.org |

| Intermediate | A negatively charged species known as a Meisenheimer complex is formed. | The stability of this intermediate is crucial for the reaction to proceed. It can sometimes be isolated. | libretexts.orgmasterorganicchemistry.com |

Strategies for Introduction of the Methyl Group at C-4

The introduction of the methyl group at the C-4 position is a defining feature of the target molecule's structure. As previously mentioned, the most convergent and established strategy to achieve this is to incorporate the methyl group during the initial construction of the pyridine ring.

The Hantzsch pyridine synthesis provides a direct route to 4-substituted pyridines. nih.govchemtube3d.com By using acetaldehyde as the aldehyde component in the four-component reaction, a methyl group is installed directly at the C-4 position of the resulting pyridine ring. This method avoids the challenges associated with late-stage C-H functionalization at the C-4 position of a pre-formed pyridine ring, which can often suffer from issues with regioselectivity and require specialized catalysts.

Therefore, a comprehensive synthetic plan would likely involve the Hantzsch synthesis of a 4-methyl-2,6-disubstituted-pyridine-3,5-dicarboxylate. This would be followed by a series of functional group transformations to convert this intermediate into the key precursor, Methyl 4-methyl-6-chloronicotinate . This precursor would then undergo the final SNAr reaction with aniline to yield this compound.

Purification and Isolation Techniques for Nicotinate Esters

The purification and isolation of nicotinate esters are critical steps to ensure the final product meets the required standards of purity, removing unreacted starting materials, catalysts, and by-products. The choice of method depends on the physical properties of the ester, such as polarity, volatility, and thermal stability, as well as the nature of the impurities present.

Chromatography is a powerful technique for separating and purifying nicotinate esters from complex reaction mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): This is a widely used method for the analysis and purification of nicotinic acid derivatives. nih.gov Reversed-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. For instance, the separation of nicotinic acid and its various ester derivatives has been achieved using RP18WF plates with methanol-water mobile phases. researchgate.net The polarity differences between various nicotinate esters, such as methyl, ethyl, and benzyl (B1604629) nicotinate, allow for their effective separation. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for separating polar compounds that are poorly retained in reversed-phase systems. researchgate.net For quantitative analysis, HPLC methods can be validated for linearity, precision, and accuracy, enabling the detection of even small amounts of impurities. nih.gov For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide (B372718) in plasma, utilizing a Spherisorb Cyano column. nih.gov

Column Chromatography: For larger-scale purification, silica gel column chromatography is a standard procedure. The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column. The separation occurs as components travel down the column at different rates depending on their polarity and interaction with the silica. For example, methyl 6-methylnicotinate (B8608588) can be purified from a reaction mixture by extraction into an organic solvent, followed by concentration and column chromatography. chemicalbook.com

Interactive Data Table: HPLC Methods for Nicotinate Derivatives

| Compound(s) | Column Type | Mobile Phase | Detection | Reference |

| Nicotinic acid and derivatives | RP18WF HPTLC | Methanol-Water | Densitometry | researchgate.net |

| Myristyl nicotinate, Nicotinic acid, Nicotinamide | Spherisorb Cyano | Isocratic | Positive-ion ESI-MS/MS | nih.gov |

| Niacin (Nicotinic acid) | Amino phase column | - | UV | researchgate.net |

| Nicotinamide, N1-methylnicotinamide | Dowex AG50-X4 resin | - | - | researchgate.net |

Recrystallization and Distillation Procedures

Recrystallization: This technique is a fundamental method for purifying solid compounds. mt.com It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. mt.com The crude solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com For example, crude benzyl 6-aminonicotinate can be purified by recrystallization from ether or a diethyl ether/hexane mixture to yield a solid product. chemicalbook.com The selection of an appropriate solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound. mt.com

Interactive Data Table: Recrystallization of Nicotinic Acid Derivatives

| Compound | Solvent(s) | Procedure | Reference |

| Benzyl 6-aminonicotinate | Ether | Standard recrystallization | chemicalbook.com |

| Benzyl 6-aminonicotinate | Diethyl ether / Hexane (1:1) | Reflux, then cool and filter | chemicalbook.com |

| 2-Phenylamino nicotinic acid | Various (ethanol, toluene, etc.) | Studied for phase transition from amorphous state | nih.govresearchgate.net |

Distillation: Distillation is the primary method for purifying liquid compounds based on differences in their boiling points. For nicotinate esters, which are often liquids or low-melting solids, distillation is highly effective.

Fractional Distillation: After a synthesis reaction, fractional distillation can be used to separate the desired ester from unreacted alcohols, solvents, and lower-boiling impurities. For instance, in the synthesis of 6-methyl-nicotinate, the final purification step involves fractional distillation of the crude ester extract. google.com

Vacuum Distillation: Many nicotinate esters have high boiling points and may decompose at atmospheric pressure. Vacuum distillation lowers the boiling point, allowing for purification at lower temperatures, thus preventing thermal degradation. This technique is used to isolate various nicotinate esters, such as butyl nicotinate and ethyl nicotinate, after the removal of excess alcohol and water from the reaction mixture. google.com In the synthesis of menthyl nicotinate, the pure product is obtained via distillation under high vacuum (0.5-2.0 mbar) at temperatures between 150-170°C. googleapis.com This process can yield a product with a purity greater than 99.5%. googleapis.com

By-product Formation and Mitigation Strategies in Nicotinate Synthesis

The synthesis of nicotinate esters, particularly the formation of the nicotinic acid core, can be accompanied by the formation of various by-products. These arise from side reactions, incomplete reactions, or over-oxidation of the starting materials.

A common industrial route to nicotinic acid involves the oxidation of alkylpyridines, such as 5-ethyl-2-methylpyridine (B142974) or 3-picoline. nih.govresearchgate.net When using strong oxidizing agents like nitric acid at elevated temperatures, several by-products can form. nih.govfrontiersin.org

One significant by-product is nitrous oxide (N₂O), a potent greenhouse gas, which is generated during nitric acid oxidation. nih.gov Another issue is the formation of dicarboxylic acids, such as isocinchomeronic acid (pyridine-2,5-dicarboxylic acid), from the over-oxidation of the starting alkylpyridine. environmentclearance.nic.in For example, in the synthesis of Methyl 6-methylnicotinate from 5-ethyl-2-methylpyridine, a competing side reaction can lead to the formation of dinicotinic acid, which upon esterification yields an unwanted diester by-product. environmentclearance.nic.in

Mitigation Strategies:

Process Optimization: Controlling reaction conditions is key. For instance, in the oxidation of 5-ethyl-2-methylpyridine with nitric acid, continuously distilling off water and excess nitric acid can help drive the reaction towards the desired product. google.com

Alternative Synthetic Routes: To avoid harsh conditions and toxic by-products, alternative "green" methods are being explored. The gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis, is considered a more environmentally friendly process as the main by-product is water. nih.gov This route offers high selectivity and atom economy. nih.gov

Catalyst Selection: The choice of catalyst can significantly influence the reaction's selectivity. While historical methods used catalysts like mercury or selenium salts, modern processes focus on more efficient and less toxic heterogeneous catalysts for gas-phase reactions. nih.gov

Purification of Intermediates: In some processes, the intermediate nicotinic acid is crystallized as a salt (e.g., with nitric acid) to separate it from the reaction mixture before it is converted to the free acid and then esterified. nih.gov This intermediate purification step helps to remove impurities before the final esterification.

Interactive Data Table: By-products in Nicotinate Synthesis and Mitigation

| Precursor/Reaction | Common By-product(s) | Mitigation Strategy/Alternative | Reference |

| Oxidation of 5-ethyl-2-methylpyridine with HNO₃ | Nitrous Oxide (N₂O) | Use of alternative "green" methods like ammoxidation of 3-picoline. | nih.gov |

| Oxidation of 5-ethyl-2-methylpyridine with HNO₃ | Dinicotinic acid / Diester | Control of reaction temperature; purification via distillation. | environmentclearance.nic.in |

| Oxidation of alkylpyridines | Isocinchomeronic acid | Gas-phase ammoxidation of 3-picoline followed by hydrolysis for higher selectivity. | nih.gov |

| General Chemical Synthesis | Inorganic salts, various oxidation products | Enzymatic synthesis methods; improved catalyst systems. | frontiersin.org |

Spectroscopic and Structural Data for this compound Not Found

Following a comprehensive search for scientific literature and data, the specific spectroscopic and structural characterization data for the compound This compound could not be located.

Searches for experimental and analytical data required to populate the requested sections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) did not yield results for this specific molecule. The stringent requirement to focus solely on "this compound" and not use information from related or analogous compounds prevents the generation of the requested article.

The necessary detailed research findings for the following analytical techniques for this compound are not available in the public domain based on the performed searches:

¹H Nuclear Magnetic Resonance (¹H NMR)

¹³C Nuclear Magnetic Resonance (¹³C NMR)

Two-Dimensional NMR (COSY, HSQC)

Electron Ionization Mass Spectrometry (EIMS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Without access to primary or secondary sources containing this specific data, it is not possible to provide a scientifically accurate and authoritative article that adheres to the user's strict outline and content inclusions. The compound may be novel, proprietary, or its analytical characterization may not have been published in accessible scientific literature.

Spectroscopic and Structural Characterization of Methyl 4 Methyl 6 Phenylamino Nicotinate

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful method for obtaining a high-resolution infrared spectrum. nih.gov The technique provides detailed information about the covalent bonding and functional groups within the molecular structure of Methyl 4-methyl-6-(phenylamino)nicotinate. The spectrum is generated by analyzing the vibrations of the atoms, which are excited by absorbing infrared radiation. nih.gov

The key functional groups of this compound and their expected characteristic absorption bands in an FT-IR spectrum are:

N-H Stretching: The phenylamino (B1219803) group (-NH-) is expected to show a distinct stretching vibration. This band typically appears in the region of 3300-3500 cm⁻¹.

C-H Stretching: The molecule contains both aromatic C-H bonds (on the pyridine (B92270) and phenyl rings) and aliphatic C-H bonds (in the methyl groups). Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. researchgate.net

C=O Stretching: The ester functional group (methyl nicotinate) features a carbonyl (C=O) bond. This bond gives rise to a strong, sharp absorption band, characteristically found in the 1700-1750 cm⁻¹ range. researchgate.net

C=C and C=N Stretching: The aromatic rings (pyridine and phenyl) produce several absorption bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations of their carbon-carbon and carbon-nitrogen double bonds. researchgate.net

N-H Bending: The bending vibration of the N-H bond in the secondary amine is expected to appear around 1610 cm⁻¹. researchgate.net

C-O Stretching: The ester group also has C-O single bonds, which result in strong, characteristic stretching bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.netresearchgate.net

The following interactive table summarizes the predicted FT-IR spectral data for this compound.

Interactive Table: Predicted FT-IR Peaks for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Phenylamino | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Phenyl & Pyridine Rings | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl Groups | < 3000 | Medium-Weak |

| C=O Stretch | Ester | 1700 - 1750 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic Rings | 1400 - 1650 | Medium-Strong |

| N-H Bend | Phenylamino | ~1610 | Medium |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

Attenuated Total Reflectance (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with an FT-IR spectrometer, offering a convenient alternative to traditional transmission methods, especially for solid or liquid samples. researchgate.netspectrabase.com In ATR-IR, the infrared beam is directed into a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal's surface. researchgate.net When a sample is brought into close contact with the crystal, this evanescent wave is attenuated at frequencies corresponding to the sample's vibrational modes.

For this compound, an ATR-IR spectrum would display the same characteristic absorption bands as a standard FT-IR spectrum, as the underlying molecular vibrations are identical. researchgate.net Therefore, the peak positions for N-H, C-H, C=O, C=C/C=N, and C-O vibrations would be consistent with those detailed in the FT-IR section. This method simplifies sample handling and is effective for analyzing the compound in its solid state with minimal preparation. spectrabase.com

X-ray Crystallography for Solid-State Structure Elucidation

While specific crystal structure data for this compound is not publicly available, analysis of analogous structures allows for a prediction of its key structural features. researchgate.netresearchgate.netresearchgate.net The analysis would confirm the geometry of the substituted pyridine ring and the attached phenylamino and methyl ester groups.

Key structural parameters that would be determined include:

Molecular Conformation: The planarity of the pyridine and phenyl rings and the dihedral angle between them would be established. researchgate.netresearchgate.net

Bond Parameters: Precise bond lengths and angles for all atoms in the molecule would be measured. researchgate.net

Intermolecular Interactions: The presence of hydrogen bonds, such as those between the amine hydrogen (N-H) and a nitrogen atom on a neighboring pyridine ring or an oxygen atom of the ester group (N-H···N or N-H···O), would be identified. These interactions are critical in stabilizing the crystal structure. researchgate.netresearchgate.net

The following interactive table outlines the type of data obtained from an X-ray crystallography study.

Interactive Table: Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, triclinic) describing the symmetry of the unit cell. researchgate.netresearchgate.net |

| Space Group | The specific symmetry group of the crystal structure. researchgate.netresearchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C=O, C-N, C-C). researchgate.net |

| Bond Angles (°) | The angles formed by three connected atoms (e.g., C-N-C, O=C-O). researchgate.net |

| Torsion Angles (°) | The dihedral angles that define the molecule's conformation. |

| Hydrogen Bonds | The presence and geometry of intermolecular hydrogen bonds. nih.gov |

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, LC-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a powerful detection system, are indispensable for the analysis of specific compounds within complex mixtures. nih.govchromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique ideal for quantifying and identifying compounds. researchgate.net In this method, the sample is first separated by High-Performance Liquid Chromatography (HPLC). The eluting components then enter a mass spectrometer, where they are ionized. researchgate.net For this compound (molecular formula C₁₄H₁₄N₂O₂, exact mass ≈ 242.11), the protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 243.11 would be detected in positive ion mode.

In the tandem MS (MS/MS) stage, this parent ion is isolated and fragmented by collision with an inert gas. This process produces a unique pattern of product ions that serves as a structural fingerprint for the compound, allowing for highly confident identification even at trace levels. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another powerful hyphenated technique. While less common than LC-MS, it provides complete structural elucidation of components separated by LC without the need for isolation, which is particularly useful for analyzing impurities or metabolites.

The following interactive table details the expected parameters for an LC-MS/MS analysis of the target compound.

Interactive Table: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value | Description |

| Ionization Mode | ESI+ | Electrospray Ionization, Positive Mode |

| Parent Ion [M+H]⁺ (m/z) | ~243.11 | The mass-to-charge ratio of the protonated molecule. |

| Predicted Fragment Ions (m/z) | Varies | Fragments resulting from the loss of groups like -OCH₃, -COOCH₃, or cleavage of the phenylamino bond. |

| Retention Time (min) | Varies | Dependent on the specific LC column and mobile phase conditions used. nih.gov |

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods are used to determine the electronic structure and geometry of a molecule, which in turn dictate its reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for optimizing molecular geometries and determining electronic properties.

A DFT study of Methyl 4-methyl-6-(phenylamino)nicotinate would begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. The calculation would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, it would reveal the planarity between the pyridine (B92270) and phenyl rings, a key factor in understanding the molecule's conjugation and electronic properties. The geometry of related molecules, such as 2-N-phenylamino-3-nitro-4-methylpyridine, has been shown to be non-planar in the gaseous phase according to DFT calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C-N (amino) | --- |

| C=O (ester) | --- | |

| C-O (ester) | --- | |

| Bond Angle (°) | C-N-C | --- |

| O=C-O | --- |

Data is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions.

For this compound, the FMO analysis would map the distribution of these orbitals across the molecule. Typically, the HOMO is localized on the more electron-rich parts of the molecule, likely the phenylamino (B1219803) group, while the LUMO is situated on the electron-deficient regions, such as the pyridine ring and the methyl nicotinate (B505614) functional group. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be more easily excited electronically.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | --- |

| LUMO | --- |

Data is hypothetical and for illustrative purposes only.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals that align with the classic Lewis structure concept. This method is particularly useful for quantifying electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals.

An NBO analysis of this compound would quantify the charge transfer between the phenylamino donor group and the electron-withdrawing nicotinate system. The stabilization energy (E(2)) associated with these donor-acceptor interactions would be calculated, providing a quantitative measure of resonance effects within the molecule. For example, a significant stabilization energy would be expected from the interaction of the nitrogen lone pair of the phenylamino group with the π* antibonding orbitals of the pyridine ring.

Table 3: Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C-C) of Pyridine | --- |

| π (Phenyl) | π* (C=O) | --- |

LP denotes a lone pair. E(2) is the stabilization energy. Data is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the ester group and the nitrogen of the pyridine ring, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atom of the amino group and protons on the aromatic rings would likely exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This simulation is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

A molecular docking study of this compound would require a specific protein target. The simulation would place the compound into the active site of the protein and calculate a docking score, which estimates the binding affinity. The results would also provide a visual representation of the binding pose, detailing the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | --- |

| Interacting Residues | --- |

| Hydrogen Bonds Formed | --- |

Data is hypothetical and for illustrative purposes only, as no specific target was defined.

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to build models that predict the biological activity of new compounds.

Key descriptors for a molecule like this compound would include LogP and Topological Polar Surface Area (TPSA). LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a measure of the molecule's lipophilicity, which affects its absorption and distribution in the body. TPSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Table 5: Hypothetically Predicted Molecular Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| LogP | --- | Lipophilicity, membrane permeability |

| TPSA (Ų) | --- | Polarity, drug transport properties |

| Molecular Weight | --- | Size of the molecule |

| Number of H-bond Donors | --- | Interaction potential |

Data is hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar Studies on Nicotinate Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of nicotinate (B505614) derivatives is highly dependent on the nature and position of various substituents on the pyridine (B92270) ring. These modifications can influence the molecule's electronic properties, conformation, and ability to interact with biological targets.

Role of the C-4 Methyl Group in Modulating Activity

The introduction of a methyl group at the C-4 position of the nicotinate scaffold is a critical modification that can significantly modulate the compound's biological activity. Often referred to as the "magic methyl" effect in medicinal chemistry, this small alkyl group can have profound impacts on a molecule's pharmacological profile. mdpi.com The presence of the C-4 methyl group can influence the molecule's conformation, potentially locking it into a bioactive shape that enhances binding affinity with its target protein. mdpi.com

Furthermore, a methyl group can block sites of metabolic degradation, increasing the compound's metabolic stability and half-life. researchgate.net In SAR studies of related heterocyclic compounds, such as benzoxazinones, the addition of a methyl group has been shown to dramatically increase antagonist potency. nih.gov For instance, research on κ-opioid receptor antagonists demonstrated an 18-fold increase in affinity for the 4-methylated analog compared to the unsubstituted parent compound. mdpi.com This highlights the strategic importance of the C-4 methyl group in optimizing the therapeutic potential of nicotinate derivatives.

Table 1: Impact of C-4 Position Substitution on Biological Activity

| Compound Series | Substitution at C-4 | Observed Effect on Potency | Potential Rationale |

| Tetrahydroisoquinolines | Methyl | 18-fold increase | Enhanced binding affinity, favorable conformational changes. mdpi.com |

| Benzoxazinones | Methyl | Significant increase | Increased potency as PR antagonists. nih.gov |

| Nicotinates | Methyl | Modulated Activity | Blocks metabolism, influences conformation. mdpi.comresearchgate.net |

Influence of the C-6 Phenylamino (B1219803) Moiety on Molecular Interactions

The phenylamino group at the C-6 position is a key structural feature that governs the molecular interactions of the nicotinate scaffold with its biological targets. This moiety, consisting of an amino linker and a phenyl ring, can participate in various non-covalent interactions within a receptor's binding pocket. The nitrogen atom of the amino linker can act as a hydrogen bond donor or acceptor, anchoring the ligand to specific residues of the target protein. nih.gov

SAR studies on analogous 6-arylamino benzoxazinones have demonstrated that this amino linker is crucial for antagonist activity. nih.gov The phenyl ring itself contributes to binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding site. Modifications to this phenyl ring, such as the introduction of electron-withdrawing or electron-donating substituents, can further fine-tune the compound's electronic properties and binding affinity. researchgate.netmdpi.com Molecular docking studies on related compounds have shown that this part of the molecule establishes favorable interactions within the active site of enzymes like COX-2, explaining their inhibitory potency. nih.gov

Table 2: Role of C-6 Phenylamino Group in Molecular Binding

| Interaction Type | Participating Moiety | Significance in Binding |

| Hydrogen Bonding | Amino Linker (NH) | Anchors the molecule in the active site. nih.gov |

| Hydrophobic Interactions | Phenyl Ring | Enhances binding affinity through interactions with non-polar residues. nih.gov |

| π-π Stacking | Phenyl Ring | Interacts with aromatic residues of the target protein. researchgate.net |

Ester Group Modifications at the Carboxylate Position

The carboxylate position of the nicotinate scaffold, occupied by a methyl ester in Methyl 4-methyl-6-(phenylamino)nicotinate, is a frequent target for chemical modification to improve a compound's pharmacokinetic properties. Esters are often considered prodrugs, as they can be readily hydrolyzed by esterase enzymes in the body to the corresponding carboxylic acid, which is frequently the biologically active form. drugbank.com

Modifying the ester group—for instance, by replacing the methyl group with larger alkyl groups like ethyl or propyl—can alter several key characteristics. These changes can influence the compound's:

Solubility: Affecting its absorption and distribution.

Lipophilicity: Influencing its ability to cross cell membranes.

Metabolic Stability: Changing the rate of hydrolysis to the active acid form. nih.gov

Table 3: Effects of Ester Modification at the Carboxylate Position

| Ester Group | Relative Lipophilicity | Expected Rate of Hydrolysis | Potential Impact |

| Methyl Ester | Low | Fast | Rapid conversion to active carboxylic acid. drugbank.com |

| Ethyl Ester | Medium | Moderate | Balanced permeability and conversion. |

| Propyl Ester | High | Slow | Increased membrane permeability, slower activation. bldpharm.com |

Rational Drug Design Principles Applied to Nicotinate Scaffolds

Rational drug design leverages the understanding of a biological target and SAR to guide the synthesis of more potent and selective drug candidates. This iterative process is crucial for developing nicotinate-based therapeutics. drugdesign.org

Lead Compound Optimization Strategies

Once a "lead compound" like this compound is identified, several optimization strategies are employed to enhance its drug-like properties. patsnap.com These strategies aim to improve efficacy, selectivity, and pharmacokinetic profiles. nih.gov

Key optimization strategies include:

Structure-Based Drug Design: This involves using the three-dimensional structure of the target protein to guide modifications. By visualizing how the ligand binds, chemists can design new analogs with improved complementarity to the binding site. patsnap.comdrugdesign.org

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical and chemical properties. For example, replacing a metabolically labile group can improve a compound's stability and duration of action. researchgate.net

Structural Simplification: This approach involves removing unnecessary chemical complexity from a large lead compound. nih.gov This can improve synthetic accessibility, reduce molecular weight, and enhance pharmacokinetic properties without sacrificing biological activity. nih.gov

Table 4: Lead Optimization Strategies for Nicotinate Scaffolds

| Strategy | Primary Goal | Example Application |

| Structure-Based Design | Enhance binding affinity and selectivity. patsnap.com | Modifying the C-6 phenyl ring to fit a specific hydrophobic pocket. |

| Bioisosteric Replacement | Improve metabolic stability or reduce toxicity. researchgate.net | Replacing an ether linkage with an amide to alter hydrogen bonding potential. mdpi.com |

| Structural Simplification | Improve pharmacokinetic properties and synthetic accessibility. nih.gov | Truncating a complex side chain that does not contribute to binding. |

Ligand Binding Landscape Analysis

Understanding the ligand binding landscape involves mapping the full spectrum of interactions between a nicotinate derivative and its target protein. This analysis is critical for rationalizing observed SAR and guiding future design efforts. researchgate.net

Techniques used for this analysis include:

Molecular Docking: A computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor. This helps to visualize key interactions, such as the hydrogen bonds formed by the phenylamino group or the hydrophobic packing of the methyl group. nih.gov

Pharmacophore Mapping: This involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for biological activity. blogspot.com For a nicotinate derivative, the pharmacophore might consist of a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic hydrophobic feature, all in a specific spatial arrangement.

Free Energy Calculations: Advanced computational methods can estimate the binding free energy, providing a quantitative measure of ligand affinity that can be used to rank potential drug candidates.

These analyses help to build a detailed picture of the molecular recognition events, allowing for the design of new compounds with a higher probability of success.

Table 5: Key Molecular Interactions in the Binding of this compound

| Molecular Feature | Potential Interaction | Role in Binding |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Orientation within the binding site. |

| C-6 Phenylamino NH | Hydrogen Bond Donor | Anchoring the ligand. nih.gov |

| C-6 Phenyl Ring | Hydrophobic/Aromatic | Affinity and selectivity. |

| C-4 Methyl Group | Hydrophobic | Potency enhancement, conformational restriction. mdpi.com |

| C-3 Methyl Ester | Dipole/H-bond Acceptor | Solubility, prodrug properties. drugbank.com |

Investigation of Biological Activity and Molecular Mechanisms in Vitro and Preclinical Models

Assays for Modulating Specific Biological Targets

There is currently no available scientific literature detailing the modulation of specific biological targets by Methyl 4-methyl-6-(phenylamino)nicotinate.

Enzyme Inhibition Studies (e.g., COX-2, Acetylcholinesterase)

No published research was found that investigates the inhibitory effects of this compound on enzymes such as cyclooxygenase-2 (COX-2) or acetylcholinesterase.

Receptor Interaction and Modulation (e.g., GPCRs, Kinase Modulators)

Data on the interaction and modulation of G-protein coupled receptors (GPCRs) or its activity as a kinase modulator for this compound are not available in the public domain.

Glucokinase Activation Mechanisms

There are no studies available that describe the mechanisms by which this compound might activate glucokinase.

Cellular Pathway Modulation Studies

Information regarding the modulation of cellular pathways by this specific compound is not documented in accessible scientific literature.

Anti-fibrotic Activity in Cell Lines (e.g., HSC-T6)

No research has been published on the anti-fibrotic activity of this compound in hepatic stellate cell lines such as HSC-T6.

Antiproliferative Effects on Carcinoma Cells (In Vitro)

There are no available in vitro studies that document any antiproliferative effects of this compound on carcinoma cells.

Preclinical Evaluation of Pharmacological Effects (Animal Models)

Antinociceptive Activity Assessment

No publicly available studies were identified that have evaluated the antinociceptive (pain-relieving) effects of this compound in animal models. Standard assays to determine such activity, such as the hot plate test, tail-flick test, or writhing test, have not been reported for this compound.

Anti-inflammatory Responses

Similarly, there is a lack of published research on the anti-inflammatory properties of this compound in preclinical animal models. Information regarding its potential to reduce inflammation in models such as carrageenan-induced paw edema or adjuvant-induced arthritis is not available. While studies on related compounds like nicotinic acid have shown some anti-inflammatory effects, these findings cannot be directly attributed to the title compound. nih.govnih.gov

Enzymatic Hydrolysis and In Vitro Metabolic Stability

Esterase-mediated Biotransformation Pathways

No data could be found describing the enzymatic hydrolysis of this compound. The biotransformation of this ester by esterases, a common metabolic pathway for ester-containing compounds, has not been documented.

Factors Influencing Hydrolytic Stability in Biological Matrices

There are no available studies on the factors that might influence the hydrolytic stability of this compound in biological matrices such as plasma, serum, or liver microsomes. The stability of a compound in these matrices is a critical factor in determining its pharmacokinetic profile, but this information is not present in the public record for this specific molecule.

Chemical Derivatization and Analogue Synthesis

Design and Synthesis of Modified Phenylamino (B1219803) Nicotinates

The synthesis of modified phenylamino nicotinates involves a variety of chemical strategies aimed at creating a diverse library of analogues. These methods often build upon established procedures for creating substituted nicotinates and related heterocyclic systems. A common approach involves the late-stage modification of molecules with biologically relevant substructures like vitamin B3 (nicotinic acid). nih.gov This allows for the conjugation of the nicotinate (B505614) moiety to a wide range of (hetero)arylamines, providing access to novel chemical entities. nih.gov

Synthetic routes may begin with the esterification of a corresponding nicotinic acid. For instance, nicotinic acid can be esterified by refluxing with an alcohol in the presence of a catalyst. orientjchem.org The core structure can be assembled through biomimetic methods that utilize propiolates as precursors, enabling access to ortho-unsubstituted nicotinates. nih.gov The general synthesis of nicotinamide (B372718) derivatives, which are closely related, often involves reacting methyl nicotinate with various amines. researchgate.net

To create specific analogues of Methyl 4-methyl-6-(phenylamino)nicotinate, chemists can introduce substituents on the phenylamino ring or vary the amine itself. The synthesis of 4-(phenylamino)pyrimidine derivatives, a related pharmacophore, often involves the reaction of a chloro-substituted precursor with an appropriate aniline (B41778), although newer methods seek more efficient, one-pot procedures. researchgate.net

Table 1: Examples of Synthetic Reactions for Phenylamino Nicotinate Modification

| Reaction Type | Starting Materials | Reagents/Conditions | Product Type |

| Amide Formation | Methyl Nicotinate, Substituted Amine | Heat, Solvent (e.g., tert-amyl alcohol), Enzyme catalyst (e.g., Novozym® 435) | Nicotinamide Derivative |

| Late-Stage Conjugation | Halo-substituted aminobiaryl, Propiolate | Heat (100-120°C), Solvent (e.g., EtOH, CH3CN) | ortho-Nicotinated Aniline |

| Esterification | Nicotinic Acid, Methanol (B129727) | Solid Acid Catalyst (e.g., MoO3/SiO2), Reflux | Methyl Nicotinate |

| Phenylamino Substitution | 6-Chloronicotinate derivative, Substituted Aniline | Base, Solvent | 6-(Substituted-phenylamino)nicotinate |

This table presents generalized synthetic strategies applicable to the derivatization of the target compound based on established chemical principles.

Heterocyclic Ring Modifications and Substituent Variations

Modifications to the heterocyclic core of this compound and the variation of its substituents are key strategies for exploring its chemical space. These changes can significantly influence the molecule's electronic properties, conformation, and potential biological interactions.

Substituent variations on the pyridine (B92270) ring are a primary focus. The synthesis of nicotinic acid derivatives with various substituents (e.g., chloro, bromo, methoxy) has been extensively documented. nih.gov For example, a series of substituted pyridinyl 1,3,4-oxadiazole (B1194373) derivatives have been synthesized from nicotinic acid precursors, demonstrating the ring's tolerance for complex modifications. researchgate.net The synthesis of N-(thiophen-2-yl) nicotinamide derivatives showcases how different halogen substituents can be incorporated onto the nicotinic acid ring to produce a range of analogues.

Beyond simple substitution, the entire heterocyclic core can be altered. Research into related six-membered heterocyclic rings, such as 1-methyl-4-piperidone, provides insight into the structural and conformational properties that govern these systems. nih.gov The synthesis of new heterocyclic derivatives of natural products like usnic acid, by reacting a core molecule with various nucleophiles to form thiophene (B33073) or dithiolane rings, illustrates advanced strategies for creating novel heterocyclic systems. mdpi.com Such approaches could theoretically be applied to create bioisosteres or analogues of the phenylamino nicotinate scaffold.

Table 2: Examples of Heterocyclic Modifications and Substituent Variations

| Modification Type | Example of Variation | Synthetic Approach | Potential Outcome |

| Ring Substitution | Introduction of chloro or bromo groups on the pyridine ring | Halogenation of a nicotinic acid precursor | Altered electronic properties and lipophilicity |

| Side-Chain Modification | Conversion of the methyl ester to an amide or hydrazide | Reaction with an amine or hydrazine (B178648) hydrate | Changed hydrogen bonding capacity and solubility |

| Core Ring Alteration | Replacement of the pyridine ring with a pyrimidine (B1678525) or thiophene ring | De novo synthesis from acyclic precursors or ring transformation reactions | Fundamentally different heterocyclic analogue (bioisostere) |

| N-Oxidation | Oxidation of the pyridine nitrogen | Reaction with an oxidizing agent like m-CPBA | Modified polarity and metabolic profile |

This table outlines potential modifications to the core structure of this compound based on known heterocyclic chemistry.

Prodrug Strategies for Enhanced Biological Delivery

Prodrug design is a versatile strategy to overcome pharmaceutical challenges such as poor solubility or limited membrane permeability. ijpcbs.com For a compound like this compound, which contains both ester and secondary amine functionalities, several prodrug approaches can be envisioned. These strategies involve creating a bioreversible derivative that is inactive but is converted to the active parent drug in the body through enzymatic or chemical means. researchgate.net

The secondary amine of the phenylamino group is a key target for derivatization. While N-acylation to form amides or carbamates is a common approach for masking amines, these derivatives are often very stable. ijpcbs.comnih.gov More sophisticated systems are therefore employed. These include N-Mannich bases, which can increase lipophilicity and suppress the pKa of the amine, and "trimethyl lock" systems, which are designed for rapid, intramolecular release of the parent amine. nih.gov Another advanced strategy for tertiary amines, which could be formed by N-methylation of the parent compound, involves creating N-phosphonooxymethyl quaternary salts. These prodrugs are designed to be cleaved by enzymes like alkaline phosphatase to release the active drug. nih.gov

The ester group also provides a handle for prodrug design. It can be replaced with other esters that have different hydrolysis rates or with functionalities that improve water solubility, such as amino acid conjugates. These strategies aim to enhance the delivery of the active molecule to its target site. researchgate.net The ultimate goal is to create a prodrug that can be readily synthesized and is efficiently converted back to the parent compound in vivo. researchgate.net

Table 3: Potential Prodrug Strategies for this compound

| Target Functional Group | Prodrug Approach | Promoieties | Activation Mechanism |

| Phenylamino Group (Secondary Amine) | N-Acyloxyalkoxycarbonyl derivative | Acyloxyalkyl groups | Enzymatic hydrolysis followed by intramolecular cyclization |

| Phenylamino Group (Secondary Amine) | N-Mannich Base | Formaldehyde and a secondary amine/amide | Chemical or enzymatic hydrolysis |

| Phenylamino Group (as a tertiary amine after methylation) | N-Phosphonooxymethyl salt | Phosphonooxymethyl group | Enzymatic dephosphorylation followed by spontaneous chemical breakdown |

| Methyl Ester Group | Amino Acid Conjugate | Glycine, Alanine, etc. | Enzymatic hydrolysis (e.g., by peptidases) |

This table illustrates hypothetical prodrug modifications for the target compound based on established prodrug chemistry for amine and ester functionalities.

Future Research Directions and Translational Perspectives

Development of Novel Analogues with Improved Biological Efficacy

A crucial avenue of future research will be the rational design and synthesis of novel analogues of Methyl 4-methyl-6-(phenylamino)nicotinate. The goal of such endeavors would be to enhance its potential biological efficacy through systematic structural modifications. This process is typically guided by structure-activity relationship (SAR) studies, which seek to correlate changes in molecular structure with alterations in biological activity. frontiersin.orgnih.gov

Systematic modifications to the core structure of this compound could be explored to develop a library of related compounds. These modifications could target several key positions on the molecule:

The Phenyl Ring: Introduction of various substituents (e.g., electron-withdrawing or electron-donating groups, halogens, alkyl, or alkoxy groups) at different positions of the phenyl ring could significantly influence the compound's electronic and steric properties. frontiersin.orgnih.gov This, in turn, could modulate its binding affinity and selectivity for specific biological targets.

The Amino Linker: Modification of the amino group connecting the phenyl and pyridine (B92270) rings, or its replacement with other linkers, could alter the conformational flexibility of the molecule, potentially leading to improved interactions with target proteins.

The Methyl Ester: The methyl ester group could be hydrolyzed to the corresponding carboxylic acid or converted to a variety of other esters or amides to explore their impact on activity and pharmacokinetic properties.

The synthesized analogues would then undergo a battery of biological evaluations to screen for a range of potential therapeutic activities. Based on research into other nicotinate (B505614) derivatives, promising areas for investigation could include anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.govnih.gov For instance, some novel nicotinic acid derivatives have demonstrated potent anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. nih.gov Others have shown significant antimicrobial activity against various bacterial and fungal strains. nih.gov Furthermore, certain nicotinic acid-based compounds have exhibited promising anticancer potential by targeting pathways such as VEGFR-2. nih.gov

The following table outlines a hypothetical screening cascade for newly synthesized analogues of this compound:

| Screening Phase | Assay Type | Potential Targets/Activities | Example from Related Compounds |

| Primary Screening | In vitro enzyme inhibition assays | COX-2, VEGFR-2 | Novel nicotinate derivatives showing selective COX-2 inhibition. nih.gov |

| Cell-based proliferation assays | Cancer cell lines (e.g., HCT-15, PC-3) | A nicotinic acid derivative, compound 5c, showed high cytotoxic potential against HCT-15 and PC-3 tumor cell lines. nih.gov | |

| Antimicrobial susceptibility testing | Bacterial and fungal strains | Nicotine analogues have been evaluated for their anti-bacterial and anti-fungal activity. nih.gov | |

| Secondary Screening | In vivo animal models | Carrageenan-induced paw edema (inflammation) | Potent and COX-2 selective compounds were tested in vivo for anti-inflammatory activity. nih.gov |

| Xenograft models (cancer) | |||

| Lead Optimization | Structure-Activity Relationship (SAR) studies | SAR studies of phenethylamine (B48288) and tryptamine (B22526) derivatives have been conducted to determine their binding affinity for the 5-HT2A receptor. frontiersin.orgnih.gov | |

| ADME/Tox profiling |

This systematic approach of synthesis and biological evaluation will be instrumental in identifying lead compounds with enhanced potency and selectivity, paving the way for further preclinical development.

Integration of Advanced Methodologies in Nicotinate Research

To accelerate the discovery and optimization of novel nicotinate-based therapeutic agents, the integration of advanced research methodologies will be indispensable. These cutting-edge techniques can provide deeper insights into the molecular mechanisms of action and facilitate a more efficient drug development process.

Computational drug design is a powerful tool that can be employed to predict the biological activity of novel analogues of this compound before their synthesis. nih.govyoutube.com This approach encompasses a range of techniques:

Molecular Docking: This method can be used to predict the binding orientation of the nicotinate derivatives within the active site of a target protein. nih.gov This can help in understanding the key interactions responsible for biological activity and in designing new analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the nicotinate analogues with their biological activity. youtube.com These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Homology Modeling: In cases where the three-dimensional structure of a potential target protein is unknown, homology modeling can be used to build a model based on the known structure of a related protein. nih.gov This model can then be used for molecular docking studies.

High-throughput screening (HTS) is another advanced methodology that can significantly enhance the efficiency of nicotinate research. HTS allows for the rapid screening of large libraries of compounds for their activity against a specific biological target. nih.govresearchgate.netnih.gov This can be particularly useful in the initial stages of drug discovery to identify hit compounds from a diverse chemical space. The development of whole-cell HTS methods for nicotinamidase inhibitors demonstrates the feasibility of applying such techniques to nicotinate-related research. nih.govnih.gov

The following table summarizes some of the advanced methodologies that could be applied to the study of this compound and its analogues:

| Methodology | Application in Nicotinate Research | Potential Benefits |

| Molecular Docking | Predicting binding modes of analogues to target proteins. | Rational design of more potent inhibitors. |

| QSAR | Predicting the biological activity of virtual compounds. | Prioritization of synthetic targets. |

| Homology Modeling | Generating 3D models of target proteins. | Enabling structure-based drug design. |

| High-Throughput Screening (HTS) | Rapidly screening large compound libraries. | Efficient identification of initial hits. |

| Metagenomics and Proteomics | Discovering novel enzymes for biotransformation or as drug targets. | Expanding the scope of biological targets for nicotinates. frontiersin.orgnih.gov |

By embracing these advanced methodologies, researchers can adopt a more data-driven and efficient approach to the development of novel nicotinate-based therapeutics.

Potential Applications in Chemical Biology

Beyond its potential as a scaffold for drug development, this compound and its derivatives could also serve as valuable tools in the field of chemical biology. Chemical biology aims to use small molecules to study and manipulate biological systems.

One of the most promising applications in this area is the development of nicotinate-based fluorescent probes . nih.govnih.gov By attaching a fluorophore to the nicotinate scaffold, it may be possible to create probes that can be used to visualize and track the localization and dynamics of their biological targets within living cells. youtube.com For example, fluorescent probes based on other small molecules have been successfully used to image nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov The development of such probes derived from this compound would require careful consideration of the attachment point of the fluorophore to ensure that the biological activity of the core molecule is not compromised.

Another important application in chemical biology is in target identification . nih.govnih.gov For a novel compound with interesting biological activity, identifying its molecular target is a critical step in understanding its mechanism of action. nih.gov Derivatives of this compound could be modified to create affinity-based probes, for example by incorporating a biotin (B1667282) tag. These probes could then be used in pull-down assays to isolate their binding partners from cell lysates, thereby identifying the target protein.

The potential applications of this compound in chemical biology are summarized in the table below:

| Chemical Biology Application | Description | Potential Impact |

| Fluorescent Probes | Covalently attaching a fluorescent dye to the nicotinate scaffold. | Real-time visualization of target localization and dynamics in living cells. |

| Target Identification Probes | Incorporating an affinity tag (e.g., biotin) into the nicotinate structure. | Elucidation of the molecular targets and mechanisms of action of novel bioactive compounds. |

| Metabolic Pathway Probes | Using isotopically labeled nicotinates. | Tracing the metabolic fate of the compound and its role in cellular metabolism. genome.jp |

Through these chemical biology approaches, research on this compound can contribute not only to the development of new therapeutics but also to a deeper understanding of fundamental biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.